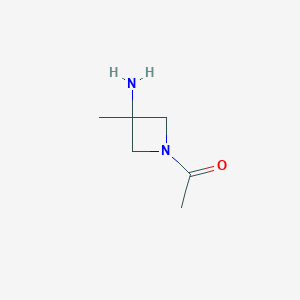

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-amino-3-methylazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-3-6(2,7)4-8/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKUMAQMLVFTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Azetidine Ring Formation and Functionalization

One prominent method involves starting from protected azetidine intermediates, such as N-t-butyl-O-trimethylsilylazetidine, followed by acid-mediated deprotection and functional group manipulation. A detailed process described in a patent (WO2000063168A1) illustrates the preparation of 3-amino-azetidines through controlled hydrolysis and extraction steps:

- N-t-butyl-O-trimethylsilylazetidine (2 mol) is treated with hydrochloric acid solution at room temperature, resulting in an exothermic reaction.

- After stirring and extraction to remove silyl ethers, the aqueous layer is basified with sodium hydroxide and saturated with potassium carbonate to precipitate the crude product.

- Organic extraction with dichloromethane, drying, and evaporation yield a white crystalline azetidine derivative.

- Further functionalization includes mesylation followed by nucleophilic substitution with ammonia or amines under heated conditions (55-60°C) for 12 hours.

- Hydrogenation under pressure (60 psi) with appropriate catalysts can be employed for reduction steps if necessary.

This method yields 3-amino-substituted azetidines that can be acetylated to form the ethanone moiety on the nitrogen atom.

Regio- and Diastereoselective Synthesis from Epichlorohydrin and Tosylates

A scalable two-step method involves the regio- and diastereoselective synthesis of azetidines starting from epichlorohydrin or tosylate precursors:

- In a dry nitrogen atmosphere, potassium iodide catalyzes the nucleophilic substitution of secondary amines with epichlorohydrin or tosylates in N,N-dimethylformamide (DMF).

- The reaction is cooled initially to 0 °C, then stirred at 40 °C for 24 hours.

- Workup involves quenching with ice, saturated sodium hydrogen carbonate, and extraction with diethyl ether.

- Purification is achieved by column chromatography.

Data Table: Summary of Key Preparation Parameters

Research Findings and Considerations

- The acid-mediated deprotection and subsequent nucleophilic substitution provide a reliable route to 3-aminoazetidines, which can be further acetylated to form the target ethanone compound.

- Regio- and stereoselectivity are critical; the use of tosylates and epichlorohydrin as electrophilic partners with secondary amines enables controlled substitution patterns.

- Microwave-assisted methods offer rapid synthesis with high yields but may require adaptation for specific substituents like 3-methyl groups.

- Purification typically involves organic solvent extraction, drying agents like sodium sulfate or magnesium sulfate, and chromatographic techniques.

- Hydrogenation and reductive amination steps may be employed to adjust oxidation states or introduce amino groups selectively.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one, we compare it with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, substituent effects, synthesis yields, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Insights

Structural Complexity: The target compound’s azetidine ring is smaller and more strained than the piperazine rings in QD10 and QD17 . This may enhance reactivity but reduce conformational flexibility compared to six-membered heterocycles. 1-[3-(Dimethylamino)phenyl]ethan-1-one () lacks a heterocyclic core, relying instead on a dimethylamino-substituted phenyl group for electronic effects.

Synthesis Efficiency :

- Yields for analogues vary widely: QD17 (35%) vs. III6 (84%) . The target compound’s synthesis data are unavailable, but its simpler structure may suggest higher feasibility.

Physical Properties :

- Melting points for analogues range from 148°C (QD10) to 183°C (QD17), influenced by substituent polarity and crystallinity . The target compound’s melting point is unreported, but its lower molecular weight may correlate with reduced thermal stability.

Applications: While QD10/QD17 are designed for dual receptor binding and antioxidant activity , the target compound’s amino-azetidine motif could favor interactions with biological targets like enzymes or ion channels.

Biological Activity

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one, also known as 3-amino-3-methylazetidine-1-ethanone, is a nitrogen-containing heterocyclic compound that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

Structural Characteristics

Molecular Formula : CHNO

SMILES : CC(=O)N1CC(C1)(C)N

InChI : InChI=1S/C6H12N2O/c1-5(9)8-3-6(2,7)4-8/h3-4,7H2,1-2H3

The compound features an azetidine ring structure, which contributes to its distinctive chemical behavior compared to larger cyclic amines. The presence of both an amino group and a carbonyl group enhances its reactivity and biological properties.

Biological Activities

Research indicates that compounds containing azetidine rings exhibit a variety of biological activities. Notable findings regarding the biological activity of this compound are summarized below:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains, including MRSA. Studies suggest it may inhibit bacterial growth effectively. |

| Anticancer | Preliminary studies show promise in inhibiting the proliferation of cancer cell lines, including glioblastoma and breast cancer cells. |

| Neuroprotective Effects | Compounds similar to this azetidine derivative have demonstrated neuroprotective properties in vitro, indicating potential for neurological applications. |

| Enzyme Inhibition | Interaction studies suggest that it may act as an inhibitor for certain enzymes involved in disease pathways. |

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino and carbonyl groups facilitate hydrogen bonding with biological macromolecules, potentially modulating various biochemical pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study investigated the compound's effectiveness against Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity, particularly against resistant strains like MRSA .

- Anticancer Activity Assessment : In vitro tests demonstrated that the compound could reduce cell viability in glioblastoma U-87 cells significantly more than in triple-negative breast cancer MDA-MB-231 cells, suggesting selective cytotoxicity .

- Neuroprotection Research : Compounds with similar azetidine structures were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines, showing promising results that warrant further exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopiperidine | Six-membered ring | Greater stability and different reactivity due to larger ring size. |

| 2-Aminotetrahydrofuran | Five-membered ring | Exhibits different biological activity profiles due to structural variations. |

| 4-Aminobutyric acid | Linear structure | Known for its role as a neurotransmitter; distinct from cyclic structures. |

The distinct combination of a four-membered ring structure with both amino and carbonyl functional groups provides unique chemical properties and biological activities not present in larger cyclic compounds or linear analogs.

Q & A

Basic: What are the common synthetic routes for 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with azetidine derivatives. Key steps include:

- Azetidine functionalization : Introducing the 3-amino-3-methyl group via nucleophilic substitution or reductive amination.

- Ketone formation : Acetylation of the azetidine nitrogen using acetylating agents (e.g., acetic anhydride) under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or NMR .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Methodological Answer:

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine nitrogen .

- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate acetylation .

- Temperature : Lower temperatures (~0–5°C) reduce side reactions during acetylation .

- In-situ monitoring : Techniques like TLC or FTIR to track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on azetidine, carbonyl resonance) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D structure, including azetidine ring puckering and hydrogen-bonding networks .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

- SHELX refinement : Use SHELXL to model disorder in the azetidine ring or amino group positions .

- Twinned data handling : Employ SHELXE for deconvoluting overlapping reflections in twinned crystals .

- Validation tools : Check geometric parameters (e.g., bond angles) against similar azetidine derivatives .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:

- Enzyme inhibition : Potential interaction with proteases or kinases due to the azetidine’s rigid structure .

- Receptor binding : The amino and carbonyl groups may engage in hydrogen bonding with GPCRs or ion channels .

- Cellular assays : Preliminary cytotoxicity or enzyme inhibition assays guide target identification .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays with standardized concentrations and controls .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .

- Structural analogs : Compare activity with derivatives to isolate pharmacophoric elements .

Basic: What computational methods predict its reactivity or binding modes?

Methodological Answer:

- Docking studies : AutoDock or Schrödinger Suite to model interactions with biological targets .

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites .

- QSAR models : Correlate substituent effects (e.g., methyl group position) with activity .

Advanced: How to validate molecular dynamics (MD) simulations of its behavior in solution?

Methodological Answer:

- Force field selection : Use GAFF2 or CHARMM36 for accurate azetidine parameterization .

- Solvent models : Explicit water (TIP3P) to simulate hydrogen bonding with the amino group .

- Experimental cross-validation : Compare MD-predicted conformers with NMR NOE data .

Basic: What analytical methods quantify purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 210–260 nm .

- Stability testing : Accelerated degradation studies under varied pH/temperature to identify degradation products .

- Karl Fischer titration : Quantify hygroscopicity due to the amino group .

Advanced: How to resolve co-eluting impurities in chromatographic analysis?

Methodological Answer:

- Hyphenated techniques : LC-MS or LC-NMR to isolate and identify impurities .

- Gradient optimization : Adjust mobile phase polarity (e.g., acetonitrile/water gradients) .

- Chiral columns : Separate enantiomers if stereoisomerism is present .

Basic: What are the key physical properties influencing experimental design?

Methodological Answer:

- Solubility : High in polar solvents (DMSO, methanol) but limited in hexane .

- Melting point : Typically 120–150°C (varies with crystallinity) .

- Stability : Sensitive to light/moisture; store under inert atmosphere .

Advanced: How to model thermodynamic properties (e.g., solubility, partition coefficients)?

Methodological Answer:

- COSMO-RS : Predict solubility parameters in mixed solvents .

- Hansen solubility parameters : Optimize solvent systems for crystallization .

- LogP determination : Shake-flask method with octanol/water partitioning .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and eye protection due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to assess in vitro toxicity for preclinical development?

Methodological Answer:

- MTT assay : Evaluate cytotoxicity in HEK293 or HepG2 cell lines .

- hERG inhibition : Patch-clamp studies to cardiotoxicity .

- Metabolic stability : Liver microsome assays to predict pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.